An In-Depth Technical Guide to 6-Chloroquinoxaline-2,3-diol (CAS: 6639-79-8): A Key Scaffold for AMPA Receptor Antagonists
An In-Depth Technical Guide to 6-Chloroquinoxaline-2,3-diol (CAS: 6639-79-8): A Key Scaffold for AMPA Receptor Antagonists
This guide provides a comprehensive technical overview of 6-Chloroquinoxaline-2,3-diol, a heterocyclic compound of significant interest to researchers in medicinal chemistry, neuroscience, and drug development. Its quinoxaline-2,3-dione core is a well-established pharmacophore for targeting ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document delves into its synthesis, chemical properties, and its functional role as a competitive antagonist at AMPA receptors, offering field-proven insights for its application in research.
Introduction: The Significance of the Quinoxaline-2,3-dione Scaffold
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural basis for a wide array of biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties, have made them a focal point in drug discovery.[1][2] Within this family, the quinoxaline-2,3-dione motif is particularly noteworthy for its role in modulating excitatory neurotransmission in the central nervous system (CNS).[3]
Glutamate is the primary excitatory neurotransmitter in the mammalian brain, and its receptors are broadly classified into ionotropic and metabotropic receptors.[3] The ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[4] Overactivation of these receptors, particularly AMPA receptors, can lead to excitotoxicity, a pathological process implicated in a range of neurological disorders such as epilepsy, cerebral ischemia, and neurodegenerative diseases.[3] Consequently, antagonists of the AMPA receptor have been a major focus of therapeutic development.[3] The quinoxaline-2,3-dione scaffold has proven to be a robust template for the design of potent and selective competitive AMPA receptor antagonists.[3][5]
6-Chloroquinoxaline-2,3-diol, with its characteristic chloro-substitution on the benzene ring, represents a key analog within this class of compounds, offering a valuable tool for studying AMPA receptor function and a potential starting point for the development of novel neuroprotective agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Chloroquinoxaline-2,3-diol is fundamental for its application in experimental settings.
| Property | Value | Source |
| CAS Number | 6639-79-8 | [2] |
| Molecular Formula | C₈H₅ClN₂O₂ | [2] |
| Molecular Weight | 196.59 g/mol | [2] |
| Appearance | Solid | [2] |
| IUPAC Name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | [6] |
Note: Experimental data on properties such as melting point, solubility, and pKa are not consistently reported in the readily available literature and should be determined empirically for specific applications.
Synthesis of 6-Chloroquinoxaline-2,3-diol
The synthesis of the quinoxaline-2,3-dione core is most commonly achieved through the condensation of an o-phenylenediamine derivative with oxalic acid or its derivatives.[7][8] This reaction is a reliable and well-established method for constructing the bicyclic ring system.
General Synthetic Pathway
The synthesis of 6-Chloroquinoxaline-2,3-diol proceeds via the cyclocondensation of 4-chloro-1,2-phenylenediamine with oxalic acid. This reaction is typically carried out under acidic conditions with heating.[5]
Caption: General workflow for the synthesis of 6-Chloroquinoxaline-2,3-diol.
Detailed Experimental Protocol
The following protocol is based on established methods for the synthesis of quinoxaline-2,3-diones.[6]
Materials:
-
4-chloro-benzene-1,2-diamine
-
Oxalic acid dihydrate
-
Hydrochloric acid (4N)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare a solution of 4N hydrochloric acid.
-
To this solution, add 4-chloro-benzene-1,2-diamine (1 equivalent).
-
Add oxalic acid dihydrate (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any remaining acid and unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 6-Chloroquinoxaline-2,3-diol.
Self-Validation: The purity of the synthesized compound should be verified through analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic analysis (NMR, IR, MS). The expected analytical data should be compared with known values where available.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 6-Chloroquinoxaline-2,3-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum of 6-Chloroquinoxaline-2,3-diol would show signals corresponding to the aromatic protons and the N-H protons of the diol tautomer. Based on data for the parent compound and substituted analogs, the following chemical shifts are predicted[6]:
-
δ ≈ 9.43 ppm (s, 2H): This broad singlet corresponds to the two N-H protons.
-
δ ≈ 7.86 ppm (s, 1H): This singlet is assigned to the proton at the 5-position of the quinoxaline ring.
-
δ ≈ 7.32 ppm (d, 1H): This doublet corresponds to the proton at the 7-position.
-
δ ≈ 6.91 ppm (d, 1H): This doublet is assigned to the proton at the 8-position.
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. Based on available data, the following chemical shifts are expected[6]:
-
δ ≈ 160.2 ppm: Carbonyl carbons (C2 and C3).
-
δ ≈ 132.5, 129.6, 125.3, 122.7, 121.3, 119.0 ppm: Aromatic carbons (C4a, C5, C6, C7, C8, C8a). The specific assignment of these peaks requires more detailed analysis and comparison with computational data.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for 6-Chloroquinoxaline-2,3-diol include:
-
~3200-3400 cm⁻¹ (broad): N-H stretching vibrations of the amide groups.
-
~1650-1700 cm⁻¹ (strong): C=O stretching vibrations of the dione tautomer.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1100-1300 cm⁻¹: C-N stretching vibrations.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 196, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A characteristic M+2 peak at m/z 198, with an intensity of approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.[9]
-
Fragmentation: Common fragmentation patterns for quinoxaline derivatives may involve the loss of CO and HCN moieties.
Mechanism of Action: AMPA Receptor Antagonism
The primary pharmacological significance of 6-Chloroquinoxaline-2,3-diol lies in its activity as a competitive antagonist at the AMPA receptor.
The AMPA Receptor and Excitatory Neurotransmission
AMPA receptors are tetrameric ion channels composed of four subunits (GluA1-4).[4] Upon binding of the neurotransmitter glutamate, the receptor undergoes a conformational change, opening a channel that is primarily permeable to Na⁺ and K⁺ ions.[4] The resulting influx of Na⁺ leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).[4] This rapid depolarization is crucial for fast excitatory neurotransmission and is a fundamental process in learning and memory.[4]
Caption: Simplified signaling pathway of AMPA receptor activation by glutamate.
Competitive Antagonism by 6-Chloroquinoxaline-2,3-diol
6-Chloroquinoxaline-2,3-diol acts as a competitive antagonist, meaning it binds to the same site on the AMPA receptor as the endogenous agonist, glutamate, but does not activate the receptor.[3] By occupying the glutamate binding site, it prevents glutamate from binding and subsequently blocks the opening of the ion channel. This inhibition of AMPA receptor function leads to a reduction in excitatory neurotransmission.
Caption: Mechanism of competitive antagonism at the AMPA receptor.
Applications in Research and Drug Development
As a competitive AMPA receptor antagonist, 6-Chloroquinoxaline-2,3-diol serves as a valuable research tool for investigating the physiological and pathophysiological roles of AMPA receptors.
-
Neuroscience Research: It can be used in in vitro electrophysiology studies (e.g., patch-clamp recordings) to block AMPA receptor-mediated currents and isolate the contributions of other glutamate receptor subtypes to synaptic transmission.
-
Neuroprotection Studies: The compound can be employed in cellular and animal models of neurological disorders characterized by excitotoxicity to assess the therapeutic potential of AMPA receptor blockade.
-
Drug Discovery Scaffold: The 6-chloroquinoxaline-2,3-dione core provides a starting point for the synthesis of novel, more potent, and selective AMPA receptor antagonists. Medicinal chemists can introduce various substituents at different positions of the quinoxaline ring to optimize pharmacokinetic and pharmacodynamic properties.
Conclusion
6-Chloroquinoxaline-2,3-diol is a key member of the quinoxalinedione class of AMPA receptor antagonists. Its straightforward synthesis and well-defined mechanism of action make it a valuable tool for researchers in neuroscience and a promising scaffold for the development of new therapeutic agents for a variety of neurological disorders. While further characterization of its specific pharmacological properties is warranted, the existing body of knowledge on related compounds provides a strong foundation for its application in the laboratory. This guide serves as a comprehensive resource for scientists and researchers, providing the necessary technical information to effectively utilize this important chemical entity in their work.
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